6-(Cyclopropylmethoxy)isoquinolin-3-amine
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Overview
Description
6-(Cyclopropylmethoxy)isoquinolin-3-amine is a chemical compound with the molecular formula C13H14N2O. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclopropylmethoxy)isoquinolin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed coupling reactions followed by cyclization. For instance, the coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization, can yield isoquinoline derivatives .
Industrial Production Methods
Industrial production methods for isoquinoline derivatives often involve large-scale catalytic processes. These methods may include the use of metal catalysts such as palladium or copper to facilitate the cyclization and coupling reactions. The choice of catalysts and reaction conditions can significantly impact the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(Cyclopropylmethoxy)isoquinolin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
6-(Cyclopropylmethoxy)isoquinolin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(Cyclopropylmethoxy)isoquinolin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Isoquinolin-3-amine: A simpler derivative of isoquinoline with similar chemical properties.
3-Aminoisoquinoline:
Uniqueness
6-(Cyclopropylmethoxy)isoquinolin-3-amine is unique due to the presence of the cyclopropylmethoxy group, which can impart distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H14N2O |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
6-(cyclopropylmethoxy)isoquinolin-3-amine |
InChI |
InChI=1S/C13H14N2O/c14-13-6-11-5-12(16-8-9-1-2-9)4-3-10(11)7-15-13/h3-7,9H,1-2,8H2,(H2,14,15) |
InChI Key |
NCUFIGRUNQTAAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=CC3=CC(=NC=C3C=C2)N |
Origin of Product |
United States |
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